molecular formula C16H15N3O2 B14923531 methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14923531
M. Wt: 281.31 g/mol
InChI Key: FHWYZPYEILMYCO-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative characterized by:

  • A methyl ester at position 2.
  • An ethyl group at position 1.
  • A phenyl ring at position 6.

This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. Its synthesis typically involves condensation reactions between substituted pyrazole amines and carbonyl-containing intermediates, followed by cyclization .

Properties

IUPAC Name

methyl 1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-19-15-13(10-17-19)12(16(20)21-2)9-14(18-15)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWYZPYEILMYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 1

The ethyl group at position 1 distinguishes the target compound from analogs with bulkier or aromatic substituents:

Compound Name Position 1 Substituent Key Properties Reference
Target compound Ethyl Moderate steric bulk, lipophilic
Methyl 1-phenyl-6-(furan-2-yl)-3-methyl-... Phenyl Enhanced π-π interactions; potential for improved target binding
1-tert-Butyl-6-cyclopropyl-3-isopropyl-... tert-Butyl High steric hindrance; may reduce solubility
Ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-... 2-Fluorophenyl Electron-withdrawing fluorine enhances metabolic stability

Key Insight : Ethyl substituents balance lipophilicity and steric effects, whereas phenyl or fluorophenyl groups enhance target engagement through aromatic interactions .

Substituent Variations at Position 6

The phenyl group at position 6 contrasts with heteroaromatic or aliphatic substituents:

Compound Name Position 6 Substituent Key Properties Reference
Target compound Phenyl High lipophilicity; potential for membrane penetration
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-... Furan-2-yl Reduced lipophilicity; possible hydrogen bonding with furan oxygen
1-tert-Butyl-6-cyclopropyl-3-isopropyl-... Cyclopropyl Increased rigidity; may improve metabolic stability
Ethyl 6-hydroxy-3-methyl-1-(4-phenoxybenzyl)-... Hydroxy Polar group enhances solubility but reduces cell permeability

Key Insight : Phenyl groups enhance lipophilicity and π-stacking, while furan or cyclopropyl substituents modulate polarity and conformational flexibility .

Carboxylate/Ester Modifications at Position 4

The methyl ester at position 4 is critical for bioavailability and enzymatic interactions:

Compound Name Position 4 Functional Group Key Properties Reference
Target compound Methyl ester Moderate hydrolysis stability; esterases may cleave in vivo
1-tert-Butyl-6-cyclopropyl-3-isopropyl-... Carboxylic acid Increased acidity; potential for salt formation and improved water solubility
Ethyl 6-hydroxy-3-methyl-1-(4-phenoxybenzyl)-... Ethyl ester Longer alkyl chain may delay hydrolysis compared to methyl ester

Key Insight : Methyl esters offer a balance between stability and metabolic liability, whereas carboxylic acids improve solubility but may reduce membrane permeability .

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